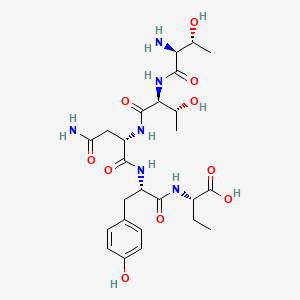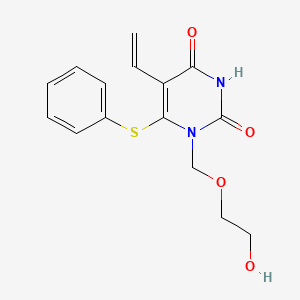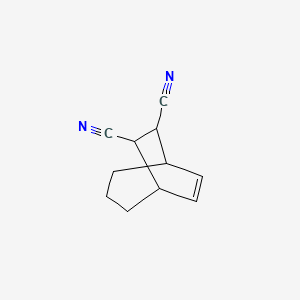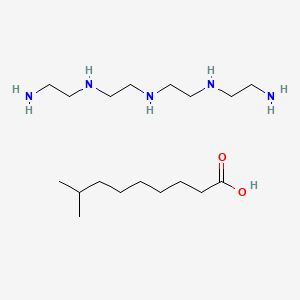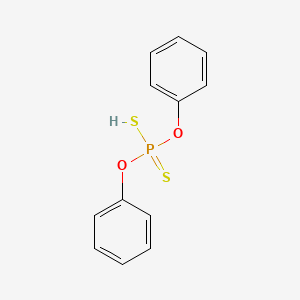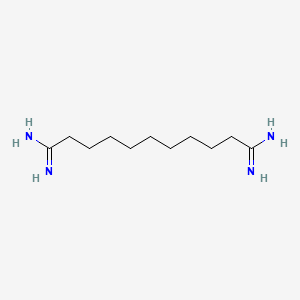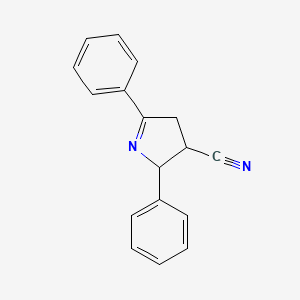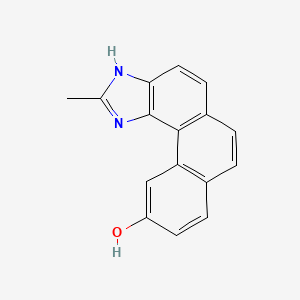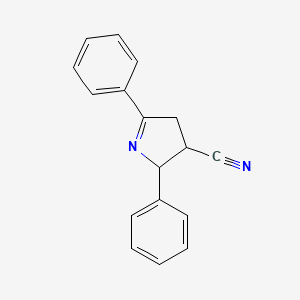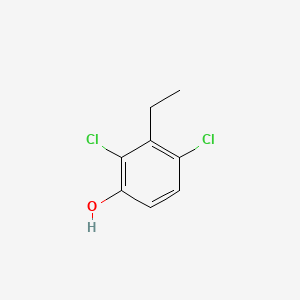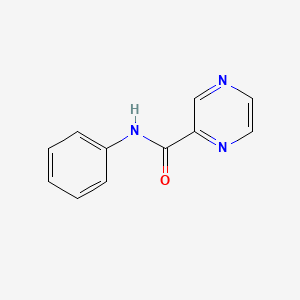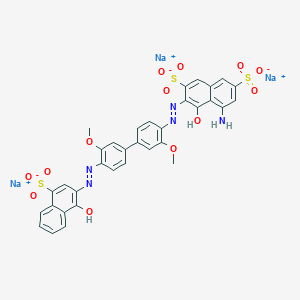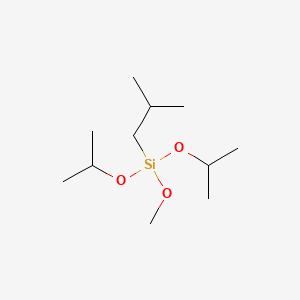
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- is a chemical compound with the molecular formula C11H26O3Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- typically involves the reaction of silane precursors with alcohols under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- involves large-scale reactions using specialized equipment to ensure high yield and purity. The process includes steps such as distillation and purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidation products.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can undergo substitution reactions where the methoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include silanols, simpler silane derivatives, and substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.
Biology: The compound is used in the modification of biological molecules and surfaces to enhance their properties.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with surfaces and molecules, enhancing their stability and functionality. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- include:
- Silane, trimethoxy(2-methylpropyl)-
- Silane, triethoxy(2-methylpropyl)-
- Silane, methoxybis(1-methylethoxy)(1-methylpropyl)-
Uniqueness
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- is unique due to its specific combination of functional groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific bonding and stability characteristics are required .
Properties
CAS No. |
118337-13-6 |
|---|---|
Molecular Formula |
C11H26O3Si |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
methoxy-(2-methylpropyl)-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C11H26O3Si/c1-9(2)8-15(12-7,13-10(3)4)14-11(5)6/h9-11H,8H2,1-7H3 |
InChI Key |
UTARNPLVNPIUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si](OC)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


